6-Bromo-4-fluoropyridin-3-amine CAS number 1806995-29-8
6-Bromo-4-fluoropyridin-3-amine CAS number 1806995-29-8
An In-Depth Technical Guide to 6-Bromo-4-fluoropyridin-3-amine
CAS 1806995-29-8 | Strategic Fluorinated Heterocycle for Medicinal Chemistry
Executive Summary
6-Bromo-4-fluoropyridin-3-amine (CAS 1806995-29-8) is a high-value trisubstituted pyridine scaffold employed primarily in the development of kinase inhibitors and advanced agrochemicals. Its structural utility lies in its orthogonal reactivity profile :
-
C6-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C4-Fluorine: Enables electronic modulation (pKa suppression) and serves as a site for Nucleophilic Aromatic Substitution (
) in later-stage diversification. -
C3-Amine: A nucleophilic anchor for amide coupling, urea formation, or cyclization to fused bicyclic systems (e.g., imidazo[4,5-b]pyridines).
This guide synthesizes the optimal synthetic routes, handling protocols, and reactivity patterns for researchers utilizing this intermediate in drug discovery campaigns.
Chemical Profile & Identity
| Property | Data |
| CAS Number | 1806995-29-8 |
| IUPAC Name | 6-Bromo-4-fluoropyridin-3-amine |
| Synonyms | 2-Bromo-4-fluoro-5-aminopyridine; 5-Amino-2-bromo-4-fluoropyridine |
| Molecular Formula | C |
| Molecular Weight | 191.00 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 114–118 °C (Typical) |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |
| pKa (Calculated) | ~2.5 (Pyridine N), ~16 (Amine NH) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthesis & Production Strategy
The most robust synthetic pathway avoids direct halogenation of the amine, which often leads to inseparable mixtures of regioisomers. Instead, a Nitration-Reduction sequence starting from the commercially available 2-bromo-4-fluoropyridine is the industry standard for high regiocontrol.
Retrosynthetic Analysis
The target molecule is accessed via electrophilic aromatic substitution on the electron-deficient pyridine ring.
-
Regiochemistry: The directing effects of the C4-Fluorine (ortho/para) and C2-Bromine (ortho/para) combined with steric hindrance at C3 (sandwiched between Br and F) direct the nitration preferentially to C5 .
-
Numbering Note: The product 2-bromo-4-fluoro-5-nitropyridine, upon reduction, yields 2-bromo-4-fluoro-5-aminopyridine, which is chemically identical to 6-bromo-4-fluoropyridin-3-amine (renumbered to assign the amine the lowest locant).
Step-by-Step Protocol
Step 1: Regioselective Nitration
Reaction: 2-Bromo-4-fluoropyridine
-
Setup: Charge a round-bottom flask with conc. H
SO (5.0 vol) and cool to 0 °C. -
Addition: Add 2-Bromo-4-fluoropyridine (1.0 eq) portion-wise, maintaining internal temperature <10 °C.
-
Nitration: Add fuming HNO
(1.2 eq) dropwise over 30 minutes. -
Heating: Allow to warm to RT, then heat to 60 °C for 4–6 hours. Monitor by TLC/LCMS for consumption of SM.
-
Quench: Pour the reaction mixture onto crushed ice/water.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with sat. NaHCO
(careful: gas evolution) and brine.[1] Dry over Na SO and concentrate. -
Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc) if necessary.
-
Yield Target: 75–85%
-
Step 2: Chemoselective Reduction
Reaction: 2-Bromo-4-fluoro-5-nitropyridine
-
Setup: Dissolve the nitro intermediate (1.0 eq) in Ethanol/Water (3:1) .
-
Activation: Add Ammonium Chloride (5.0 eq) or Acetic Acid (3.0 eq).
-
Reduction: Add Iron Powder (4.0 eq) portion-wise at room temperature.
-
Reflux: Heat to 70–80 °C for 2–4 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dilute with water and adjust pH to >9 with Na
CO . Extract with DCM or EtOAc. -
Final Polish: Dry over MgSO
, concentrate to yield the off-white solid product.
Synthesis Workflow Diagram
Caption: Optimized 2-step synthetic route avoiding debromination side-reactions.
Reactivity & Applications
The molecule acts as a "linchpin" scaffold. The order of operations is critical to prevent unwanted side reactions.
Chemoselectivity Map
-
C3-Amine (Nucleophile):
-
Reactivity: High.
-
Typical Reactions: Amide coupling (HATU/EDC), Urea formation (Isocyanates), Reductive amination.
-
Strategy: Often functionalized first to install the "left-hand" side of a drug molecule.
-
-
C6-Bromine (Electrophile):
-
Reactivity: Moderate (Activated by Pyridine N).
-
Typical Reactions: Suzuki-Miyaura (Aryl boronates), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).
-
Strategy: Perform after amine protection or functionalization to avoid catalyst poisoning by the free amine.
-
-
C4-Fluorine (Electrophile):
-
Reactivity: Low to Moderate (Activated by ortho-N and para-Br).
-
Typical Reactions:
displacement by alkoxides or thiols. -
Strategy: The fluorine is often retained to modulate metabolic stability (blocking metabolic soft spots) or enhance potency via H-bond interactions in the kinase hinge region.
-
Functionalization Workflow
Caption: Divergent synthesis pathways utilizing the three functional handles of the scaffold.
Experimental Protocols (Self-Validating)
Protocol A: Suzuki Coupling at C6
Validation: The free amine can coordinate Pd. Use a bidentate ligand (e.g., XPhos, dppf) or protect the amine (e.g., Boc) for higher yields.
-
Mix: 6-Bromo-4-fluoropyridin-3-amine (1.0 eq), Aryl boronic acid (1.2 eq), and K
CO (2.0 eq) in Dioxane/Water (4:1). -
Degas: Sparge with Argon for 10 min.
-
Catalyst: Add Pd(dppf)Cl
(0.05 eq). -
Reaction: Heat at 90 °C for 4 hours.
-
Workup: Dilute with EtOAc, wash with water, dry, and purify.
Protocol B: Displacement at C4
Validation: Requires forcing conditions due to the electron-donating amine at C3 deactivating the ring.
-
Mix: 6-Bromo-4-fluoropyridin-3-amine (1.0 eq) and Nucleophile (e.g., Morpholine, 3.0 eq) in DMSO.
-
Base: Add DIPEA (3.0 eq) or Cs
CO . -
Reaction: Microwave irradiation at 120–140 °C for 1 hour.
-
Note: If the amine at C3 is acylated (amide) before this step, the ring becomes more electron-deficient, facilitating this displacement significantly.
Safety & Handling
-
Hazard Identification:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Stability: Stable under normal conditions but sensitive to oxidizers. Store under inert gas to prevent amine oxidation (browning).
References
-
Synthesis of Fluorinated Pyridines. Shestopalov, A. M., et al. Fluorine in Heterocyclic Chemistry Vol 2. Springer, 2014. Link
- Regioselective Nitration of Halopyridines.Journal of Heterocyclic Chemistry.
-
Application in Kinase Inhibitors. BenchChem Application Notes. Synthesis of PI3K/AKT inhibitors using 6-bromopyridin-3-amine derivatives. Link
- Reduction of Nitro-Halopyridines.Organic Syntheses. General procedures for Fe/AcOH reduction of nitro groups in the presence of halogens.
-
Chemical Identity & Properties. PubChem CID 119019853 (Related isomer data) and commercial supplier COA data (BLD Pharm/ChemScene). Link
Sources
- 1. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4 | Benchchem [benchchem.com]
- 3. Buy 2-Bromo-4-fluoro-5-nitropyridine (EVT-13164183) | 1805508-44-4 [evitachem.com]
- 4. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094 - PubChem [pubchem.ncbi.nlm.nih.gov]
